[3-(Benzyloxy)oxetan-3-yl]methanol
Description
Strategic Significance of Oxetane (B1205548) Derivatives in Modern Synthetic Chemistry
Oxetane derivatives have garnered significant attention in modern synthetic chemistry, primarily due to their unique structural and physicochemical properties. nih.govacs.orgresearchgate.net The incorporation of an oxetane ring can profoundly influence a molecule's characteristics in several beneficial ways:
Increased Three-Dimensionality: The strained, non-planar nature of the oxetane ring introduces a higher degree of sp³-hybridized carbon atoms, leading to a more three-dimensional molecular architecture. nih.gov This is a desirable trait in drug discovery, as it can enhance target selectivity and improve pharmacokinetic profiles. nih.gov
Modulation of Physicochemical Properties: Oxetanes are small, polar motifs that can be used to fine-tune a compound's properties. nih.govacs.orgresearchgate.net They can act as isosteres for gem-dimethyl and carbonyl groups, offering an alternative with improved metabolic stability and solubility. acs.orgacs.org The introduction of an oxetane can also influence the basicity of nearby functional groups. acs.orgacs.org
Metabolic Stability: The oxetane ring is often more resistant to metabolic degradation compared to other functional groups, which can lead to improved drug-like properties. acs.org Studies have shown that the substitution pattern on the oxetane ring is crucial for its stability, with 3,3-disubstituted oxetanes being particularly stable. nih.gov
Historical Context and Evolution of Research on Substituted Oxetanes, including [3-(Benzyloxy)oxetan-3-yl]methanol
The study of oxetanes dates back to the 1870s with the first synthesis of the parent, unsubstituted oxetane. nih.gov For a long time, oxetanes were considered more of an academic curiosity. nih.gov However, pioneering work by researchers such as Carreira and his collaborators brought the potential of oxetanes as bioisosteres for gem-dimethyl and carbonyl groups to the forefront of medicinal chemistry. nih.govacs.org
This "rediscovery" of the oxetane ring in the mid-2000s spurred a significant increase in research focused on the synthesis and application of substituted oxetanes. nih.gov Early challenges related to the potential instability and synthetic difficulty of the oxetane ring were addressed by follow-up studies demonstrating that 3,3-disubstitution significantly enhances stability. nih.gov The development of new synthetic methodologies has been crucial in expanding the accessibility and utility of oxetane derivatives. acs.org The synthesis of functionalized 3-substituted oxetanes, often starting from oxetan-3-one, has been a key area of development. acs.orgbeilstein-journals.orgorganic-chemistry.org
Positioning of this compound within the Broader Oxetane Chemistry Research Landscape
This compound is a prime example of a 3,3-disubstituted oxetane building block. Its structure is particularly relevant for several reasons:
A Versatile Synthetic Handle: The primary alcohol group provides a readily available site for further chemical transformations, allowing for the straightforward incorporation of the benzyloxy-substituted oxetane motif into a wide range of larger molecules.
The Protective Benzyl (B1604629) Group: The benzyloxy group serves as a protecting group for the tertiary alcohol, which can be selectively removed under various conditions to reveal a hydroxyl group. This allows for sequential and controlled synthetic manipulations.
Contribution to Favorable Properties: The presence of the benzyloxy group can influence the lipophilicity and steric bulk of the resulting molecule, while the core oxetane ring imparts its characteristic effects on three-dimensionality and metabolic stability.
This compound and its derivatives are often utilized in the synthesis of more complex oxetane-containing molecules for various research applications, including the development of new therapeutic agents. acs.org
Fundamental Academic Research Questions Driving Investigations into this compound
The study of this compound and related compounds is driven by several fundamental academic questions:
Development of Novel Synthetic Methodologies: How can we develop more efficient, stereoselective, and environmentally friendly methods for the synthesis of this compound and other functionalized oxetanes? This includes exploring new catalytic systems and reaction pathways. beilstein-journals.org
Exploring the Reactivity of the Oxetane Ring: What are the limits and scope of the chemical transformations that the oxetane ring in compounds like this compound can undergo? This includes investigating ring-opening reactions under various conditions to generate new molecular scaffolds. nih.gov
Applications in Complex Molecule Synthesis: How can we effectively utilize this compound as a strategic building block in the total synthesis of complex natural products and the design of novel bioactive molecules? researchgate.netillinois.edu
Data and Properties
Below are tables summarizing key identifiers and computed properties for this compound and a related precursor, oxetan-3-ylmethanol.
Table 1: Chemical Identifiers
| Identifier | This compound | Oxetan-3-ylmethanol |
| CAS Number | 1620017-07-3 amadischem.com | 6246-06-6 nih.gov |
| Molecular Formula | C11H14O3 amadischem.com | C4H8O2 nih.gov |
| IUPAC Name | This compound | oxetan-3-ylmethanol nih.gov |
Table 2: Computed Physicochemical Properties
| Property | This compound | Oxetan-3-ylmethanol |
| Molecular Weight | 194.23 g/mol | 88.11 g/mol nih.gov |
| XLogP3 | 1.3 | -0.6 nih.gov |
| Hydrogen Bond Donor Count | 1 | 1 nih.gov |
| Hydrogen Bond Acceptor Count | 3 | 2 nih.gov |
| Rotatable Bond Count | 3 | 1 nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(3-phenylmethoxyoxetan-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c12-7-11(8-13-9-11)14-6-10-4-2-1-3-5-10/h1-5,12H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBHIOSLDKEEFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)(CO)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of 3 Benzyloxy Oxetan 3 Yl Methanol
Functional Group Transformations of the Benzyloxy Moiety in [3-(Benzyloxy)oxetan-3-yl]methanol
The benzyloxy group in this compound serves as a protecting group for the corresponding primary alcohol. Its removal is a key transformation for unmasking the diol functionality for further synthetic elaboration.
The cleavage of a benzyl (B1604629) ether to reveal a free alcohol is a fundamental transformation in organic synthesis. A critical consideration for this reaction on a this compound substrate is the stability of the oxetane (B1205548) ring under the deprotection conditions. Due to the acid-lability of the oxetane, methods employing strong acids are generally avoided. chemrxiv.org
Catalytic hydrogenolysis is the most common and mildest method for benzyl ether cleavage. Extensive studies on the chemical tolerance of the 3,3-disubstituted oxetane core have shown it to be remarkably stable under various conditions, including those typically used for hydrogenation. chemrxiv.orgrsc.org Specifically, a study on the deprotection of a closely related 3-aminooxetane derivative demonstrated that an N-benzyl group could be quantitatively removed using Pearlman's catalyst (Pd(OH)₂/C) under hydrogen pressure, with the oxetane ring remaining fully intact. chemrxiv.org This result provides strong evidence that the O-benzyl group in this compound can be selectively cleaved via catalytic hydrogenolysis without inducing ring-opening, thereby affording the corresponding diol, (3-(hydroxymethyl)oxetan-3-yl)methanol.
Table 2: Viable Deprotection Strategy for Benzyloxy Group in Oxetane Derivatives
| Reaction | Catalyst | Reagent | Conditions | Substrate Example | Outcome | Ref. |
| N-Debenzylation | Pearlman's Catalyst (20% Pd(OH)₂/C) | H₂ | 80 bar, 60 °C | 3-Amino-3-(substituted)oxetane | Quantitative cleavage of N-Bn group; oxetane ring intact | chemrxiv.org |
| Proposed O-Debenzylation | Pd/C or Pd(OH)₂/C | H₂ | Atmospheric or elevated pressure, RT-60 °C | This compound | Expected selective cleavage of O-Bn group to yield diol | - |
Modifications of the Aromatic Ring in this compound Derivatives
The benzylic ether in this compound presents a site for various chemical modifications, primarily centered on the aromatic ring. While the ether linkage itself is relatively stable, the phenyl group can undergo typical electrophilic aromatic substitution reactions. The benzyloxy group is an ortho-, para-directing activator, meaning it facilitates the substitution at positions 2, 4, and 6 of the aromatic ring.
Common modifications could include:
Nitration: Reaction with a mixture of nitric acid and sulfuric acid would likely yield a mixture of ortho- and para-nitro substituted derivatives.
Halogenation: Bromination or chlorination in the presence of a Lewis acid catalyst would introduce halogen atoms onto the aromatic ring, again favoring the ortho and para positions.
Friedel-Crafts Alkylation and Acylation: These reactions would introduce alkyl or acyl groups to the aromatic ring, though the presence of the ether oxygen can sometimes lead to complications and side reactions.
Furthermore, the benzyl group can be cleaved under various conditions, most commonly through hydrogenolysis. This reaction, typically carried out with hydrogen gas and a palladium catalyst, would reductively cleave the carbon-oxygen bond of the ether, yielding toluene (B28343) and the corresponding 3-hydroxy-3-(hydroxymethyl)oxetane. This debenzylation can be a strategic step to unmask a hydroxyl group for further functionalization.
Reactions Involving the Primary Alcohol Group of this compound
The primary alcohol is the most reactive site for many transformations of this compound, enabling a wide array of derivatizations.
The primary alcohol of this compound can be readily oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidizing agent determines the final product. For the selective oxidation to the aldehyde, milder reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are typically employed. Stronger oxidizing agents, like potassium permanganate (B83412) or Jones reagent (chromium trioxide in sulfuric acid), will typically lead to the formation of the carboxylic acid.
A relevant example is the oxidation of a similar compound, [3-(bromomethyl)oxetan-3-yl]methanol, which can be oxidized to 3-(bromomethyl)oxetane-3-carboxylic acid. google.com This reaction is often performed using reagents like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant such as sodium hypochlorite. google.com The reaction is typically conducted in a mixed solvent system, for example, water and acetonitrile, at controlled temperatures. google.com
Conversely, while the primary alcohol is already in its most reduced state, the term "reduction" in the context of this functional group is not applicable. However, the molecule as a whole contains other reducible functionalities, such as the aromatic ring of the benzyl group, which can be reduced to a cyclohexyl ring under forcing hydrogenation conditions.
The primary alcohol of this compound readily undergoes esterification with carboxylic acids, acid chlorides, or acid anhydrides to form the corresponding esters. These reactions are often catalyzed by an acid or a coupling agent. For instance, the Fischer esterification, reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, using a more reactive acylating agent like an acid chloride in the presence of a non-nucleophilic base such as pyridine (B92270) provides a high-yielding route to the ester. The use of modern coupling agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) can also facilitate the esterification with carboxylic acids under mild conditions. researchgate.net
Etherification of the primary alcohol can be achieved through various methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base like sodium hydride to form an alkoxide, followed by reaction with an alkyl halide, would yield a new ether. Another approach is to react the alcohol with an alkylating agent under acidic conditions.
The following table summarizes some potential esterification and etherification reactions:
| Reactant | Reagent/Catalyst | Product | Reaction Type |
| Acetic Anhydride | Pyridine | [3-(Benzyloxy)oxetan-3-yl]methyl acetate | Esterification |
| Benzoyl Chloride | Triethylamine | [3-(Benzyloxy)oxetan-3-yl]methyl benzoate | Esterification |
| Methyl Iodide | Sodium Hydride | [3-(Benzyloxy)-3-(methoxymethyl)oxetan] | Etherification |
The primary alcohol of this compound is a key handle for derivatization, allowing for its conjugation to other molecules or its use as a monomer in polymerization. For instance, the alcohol can be converted into a leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride. This activated intermediate can then be displaced by a variety of nucleophiles to form new carbon-carbon, carbon-nitrogen, or carbon-sulfur bonds, effectively linking the oxetane moiety to other chemical entities.
An example of such a derivatization for linkage can be seen in the use of a similar compound, 3-methyl-3-oxetanemethanol, in the preparation of a pyridyl disulfide-functionalized cyclic carbonate monomer. sigmaaldrich.com This monomer can then undergo polymerization to create functional polymers. sigmaaldrich.com This suggests that this compound could similarly be converted into a monomer and used in the synthesis of polymers with an oxetane-containing backbone.
Multi-Component Reactions and Cascade Transformations Involving this compound
While specific examples of multi-component reactions (MCRs) directly involving this compound are not extensively documented, its functional groups make it a plausible candidate for such reactions. MCRs are one-pot processes where three or more reactants combine to form a product that incorporates substantial portions of all the reactants. beilstein-journals.orgmdpi.com
The primary alcohol of this compound could potentially participate in MCRs like the Ugi or Passerini reactions. For example, in a Passerini reaction, the alcohol could react with a carboxylic acid and an isocyanide to form an α-acyloxy carboxamide. In an Ugi reaction, it could act as the alcohol component, reacting with an aldehyde, an amine, a carboxylic acid, and an isocyanide.
Cascade transformations, where a single reaction sets off a series of subsequent intramolecular reactions, could also be envisioned. For instance, a carefully designed substrate derived from this compound could undergo an initial reaction that then triggers a ring-opening of the oxetane, followed by a cyclization to form a new, more complex heterocyclic system.
Stereochemical Outcomes and Diastereoselectivity in Reactions of this compound
This compound is a prochiral molecule. The central carbon atom of the oxetane ring, to which the benzyloxymethyl and hydroxymethyl groups are attached, is a stereocenter. Therefore, reactions that introduce a new stereocenter can potentially lead to the formation of diastereomers.
The stereochemical outcome of reactions at the primary alcohol or the benzyloxymethyl group will be highly dependent on the reaction mechanism and the reagents used. For example, in an enzymatic resolution, one enantiomer of the alcohol could be selectively acylated, leading to a mixture of the acylated product and the unreacted alcohol, both in high enantiomeric excess.
Advanced Applications of 3 Benzyloxy Oxetan 3 Yl Methanol As a Synthetic Scaffold
Precursor in the Synthesis of Complex Organic Scaffolds from [3-(Benzyloxy)oxetan-3-yl]methanol
The strategic placement of two modifiable functional groups on the sterically hindered quaternary center of the oxetane (B1205548) ring in this compound provides a platform for the synthesis of diverse and complex organic scaffolds. The inherent ring strain of the oxetane can be harnessed as a driving force for various chemical transformations, including ring-opening and ring-expansion reactions, further broadening its synthetic utility. beilstein-journals.org
Spirocyclic systems containing an oxetane ring are of great interest in drug discovery. While direct synthetic routes to spirocycles from this compound are not extensively documented, its structure lends itself to logical synthetic transformations to access such systems. A common strategy for the synthesis of spiro-oxetanes involves the use of 3-oxetanone (B52913) as a key intermediate. nih.gov The primary alcohol of this compound could be oxidized to an aldehyde, and after deprotection of the benzyl (B1604629) ether, a subsequent oxidation would yield the corresponding 3-keto-oxetane derivative. This ketone could then undergo various reactions to form spirocyclic structures.
For instance, the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl group and an alkene, is a powerful method for constructing oxetane rings and can be applied intramolecularly to form spirocyclic oxetanes. rsc.org Another approach involves the reaction of 3-oxetanone with various nucleophiles to construct spiro-fused heterocyclic systems. A one-step synthesis of spirooxindole 2,2-disubstituted oxetanes has been reported via an addition/substitution cascade, highlighting the versatility of the oxetane core in spirocyclization reactions. beilstein-journals.org
Table 1: General Strategies for Spirocyclic Oxetane Synthesis
| Starting Material Type | Reaction | Resulting Spirocycle |
|---|---|---|
| 3-Oxetanone Derivative | Intramolecular Paternò-Büchi | Spiro-fused Oxetane |
| 3-Oxetanone | Reaction with Dinucleophiles | Spiro-heterocycle |
| Diol with a Quaternary Center | Williamson Etherification | Spiro-oxetane |
The synthesis of fused-ring systems incorporating an oxetane is another area where this compound can serve as a valuable precursor. The functional handles of this molecule can be elaborated to append other ring systems. For example, the primary alcohol could be converted into a leaving group, which could then undergo an intramolecular substitution with a nucleophile tethered to the benzyloxy group (after deprotection and functionalization) to form a fused bicyclic system.
A reported synthesis of a spirocyclic oxetane-fused benzimidazole (B57391) demonstrates a strategy where a spiro-oxetane is a precursor to a fused system through an oxidative cyclization. mdpi.com While this example starts with a spiro-oxetane, it illustrates the principle of building fused architectures from an oxetane core. The functional groups of this compound could be modified to create a substrate suitable for a similar intramolecular cyclization, leading to a fused-ring system.
The synthesis of polysubstituted furans and pyrroles from 3-(2-oxoalkylidene)oxetanes, which are prepared from 3-oxetanone, proceeds through a ring-opening and recyclization mechanism. beilstein-journals.org By carefully designing the substituents on the this compound framework, it is conceivable that an intramolecular ring-opening/ring-closing cascade could be initiated to form a bridged bicyclic ether.
Utility as a Chiral Building Block for Stereoselective Synthesis of this compound Derivatives
The introduction of chirality into drug candidates is a critical aspect of modern pharmaceutical development. The 3,3-disubstituted nature of this compound means that if the two substituents are different, the molecule is achiral. However, if the molecule is modified to introduce a stereocenter, for example at the carbon bearing the hydroxyl group, it can become a valuable chiral building block.
The use of enantiopure oxetanes as building blocks is a key strategy in the total synthesis of several natural products. researchgate.net The synthesis of chiral oxetanes can be achieved through various methods, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. For example, enantiomerically enriched propargylic alcohols can be converted into chiral oxetan-3-ones with no apparent racemization. nih.gov
An enantioselective synthesis of this compound could potentially be achieved through kinetic resolution of the racemic mixture or by an asymmetric synthesis. Once obtained in enantiopure form, this building block could be incorporated into the total synthesis of complex natural products containing an oxetane moiety. The distinct reactivity of the primary alcohol and the protected tertiary alcohol would allow for regioselective transformations, making it a powerful tool in a multi-step synthesis.
Table 2: Selected Oxetane-Containing Natural Products
| Natural Product | Biological Activity |
|---|---|
| Paclitaxel (Taxol) | Anti-cancer |
| Merrilactone A | Neurotrophic |
| Oxetanocin A | Antiviral, Antibiotic |
| Laureatin | Antifungal |
Beyond natural product synthesis, there is a growing interest in the use of oxetanes for the synthesis of non-natural products with tailored properties. The incorporation of an oxetane ring can improve the physicochemical properties of a molecule, such as solubility and metabolic stability. beilstein-journals.org
This compound, as a bifunctional building block, is well-suited for this purpose. It can be attached to a parent molecule through either its primary alcohol (after deprotection of the benzyl ether) or the tertiary alcohol. The remaining functional group can then be used for further modifications. For example, the primary alcohol could be converted to an amine, which could then be acylated or alkylated to introduce a variety of substituents. The versatility of this building block allows for the systematic exploration of the chemical space around a lead compound in a drug discovery program. The synthesis of novel 3,3-disubstituted oxetanes as small building blocks has been shown to be a valuable strategy in medicinal chemistry. rsc.org
Integration into Macrocyclic Architectures and Supramolecular Assemblies Using this compound
The rigid, puckered conformation of the oxetane ring, combined with the compound's capacity for functionalization, makes this compound an intriguing component for creating large, ordered molecular structures.
Ligands for Metal Coordination Derived from this compound
The foundational structure of this compound allows for its chemical modification into sophisticated ligands capable of coordinating with metal ions. The primary alcohol group serves as a key handle for introducing various donor atoms. For instance, conversion of the alcohol to an amine, followed by further elaboration, can yield multidentate ligands. While direct studies on the title compound are limited, the analogous synthesis of (3-(benzylamino)oxetan-3-yl)methanol (B591619) demonstrates a viable pathway to introduce nitrogen-based coordination sites. sigmaaldrich.com
Furthermore, the synthesis of related 3,3-disubstituted oxetanes with amino and carboxylic acid functionalities highlights the potential for creating pincer-type or other polydentate ligands. acs.org These modified oxetane scaffolds can then be used to form well-defined metal complexes with applications in catalysis or materials science. The oxetane ring itself, with its ether oxygen, can also participate in coordination, influencing the geometry and stability of the resulting metal complex.
Components in Self-Assembled Materials Incorporating this compound Units
The oxetane motif is a potent hydrogen bond acceptor, a property that can be exploited in the design of self-assembling systems. connectjournals.comchemenu.com The hydroxyl group of this compound can act as a hydrogen bond donor, enabling the formation of predictable, non-covalent networks. These interactions, coupled with potential π-stacking from the benzyl group, can direct the assembly of molecules into larger supramolecular structures such as gels, liquid crystals, or other organized materials.
Research into the diversity-oriented synthesis of macrocycles has shown that oxetanes can react in a controlled manner to form large ring structures. nih.gov In one study, oxetane units were condensed to form macrocycles, demonstrating that the oxetane moiety can be a key component in building large, cyclic architectures. nih.gov This principle suggests that this compound could be incorporated into similar macrocyclic frameworks, where the benzyloxy and hydroxyl groups offer further points for functionalization or for directing intermolecular interactions.
Role in Functional Material Precursors (Non-Polymeric) Based on this compound
Beyond supramolecular chemistry, this compound serves as a precursor for discrete, non-polymeric molecules that are themselves building blocks for functional materials.
Precursors for Advanced Monomers Derived from this compound
This compound is a valuable precursor for the synthesis of advanced monomers. The primary alcohol can be esterified with polymerizable groups, such as acrylates or methacrylates. For example, the related compound 3-Ethyl-3-(methacryloyloxymethanol)oxetane is known as an oxetane monomer suitable for polymer manufacturing. specialchem.com This indicates a clear synthetic route where the hydroxyl group of this compound could be reacted with methacryloyl chloride to produce a functional monomer.
This resulting monomer would possess a UV-curable methacrylate (B99206) group and a cationic polymerizable oxetane ring, making it a hybrid monomer. Such monomers are valuable in formulations for coatings, adhesives, and inks where dual curing mechanisms can provide enhanced material properties. The benzyloxy group adds chemical stability and can influence the physical properties, like refractive index and flexibility, of the final polymer. A related monomer, 3-Ethyl-3-[(benzyloxy)methyl]oxetane, is used for polymer production through cationic formulations. specialchem.com
Table 1: Potential Monomers Derived from this compound
| Monomer Name | Polymerizable Group(s) | Potential Application |
| [3-(Benzyloxy)oxetan-3-yl]methyl methacrylate | Methacrylate, Oxetane | Hybrid UV/Cationic Cure Systems |
| [3-(Benzyloxy)oxetan-3-yl]methyl acrylate | Acrylate, Oxetane | Adhesives, Coatings |
| Di[[3-(benzyloxy)oxetan-3-yl]methyl] succinate | Oxetane | Polyester synthesis |
Building Blocks for Functional Organic Frameworks (FOFs) Based on this compound
Functional Organic Frameworks (FOFs), including Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous, crystalline materials constructed from molecular building blocks. rsc.orgnih.gov The defined geometry and functional handles of this compound make it a candidate for use as a strut or linker in such frameworks.
To be incorporated, the compound would first need to be modified to possess at least two reactive sites capable of forming strong, directional bonds. For example, the benzyl ether could be cleaved and the resulting phenol, along with the primary alcohol, could be functionalized with groups like carboxylic acids or pyridines. The synthesis of 3-nitro-4-(pyridin-4-yl)benzoic acid, used to build topologically different MOFs, provides a template for how a core structure can be elaborated into a suitable ligand for framework construction. nih.gov The rigid oxetane core would impart specific angles and distances within the resulting framework, influencing its topology and pore environment. While direct use of this specific compound in FOFs is not yet prominent, the underlying principles of framework chemistry support its potential in creating novel porous materials. rsc.org
Development of Novel Heterocyclic Systems Utilizing the this compound Oxetane Moiety
The inherent ring strain of the oxetane ring (approximately 25.5 kcal/mol) makes it susceptible to ring-opening reactions, providing a powerful tool for synthetic chemists to create more complex heterocyclic structures. beilstein-journals.org These reactions typically proceed via activation with a Lewis or Brønsted acid, followed by nucleophilic attack. beilstein-journals.orgresearchgate.net
The reaction of this compound with various nucleophiles can lead to a diverse array of new, functionalized heterocyclic systems. For example, intramolecular reactions can be designed to form larger rings. By first converting the primary alcohol to a leaving group and introducing a nucleophile at the terminus of the benzyloxy group, a macrocyclization could be induced.
More commonly, intermolecular ring-opening provides access to 1,3-difunctionalized acyclic compounds, which are versatile intermediates for subsequent cyclizations. For instance, reaction with an amine nucleophile would open the ring to produce an amino diol derivative, a precursor for morpholines or other nitrogen-containing heterocycles. acs.org A review of oxetane chemistry highlights that their ring-opening can lead to the synthesis of furans, pyrroles, oxazolines, and even complex polycyclic systems. beilstein-journals.org
Table 2: Representative Heterocyclic Transformations from Oxetane Intermediates
| Reagent/Condition | Intermediate Product Type | Resulting Heterocycle Class | Reference |
| Base-mediated rearrangement of 3-(nitromethylene)oxetanes | Nitronate anion | Isoxazoles | acs.org |
| Nucleophilic attack by N,S-acetals | Thioaminal | Thiomorpholines | acs.org |
| Reaction with α-iminocarbenes | Ylide intermediate | 1,3-Oxazinanes, Macrocycles | nih.gov |
| Acid-catalyzed reaction with TMSCN | Cyanohydrin | Dihydrofurans | researchgate.net |
These examples, while not all starting directly from this compound, illustrate the synthetic utility of the oxetane core. The specific substitution pattern of the title compound offers a unique starting point for creating novel and potentially biologically active heterocyclic molecules.
Advanced Spectroscopic and Mechanistic Elucidation of 3 Benzyloxy Oxetan 3 Yl Methanol and Its Derivatives
Elucidating Complex Stereochemistry through Advanced NMR Techniques for [3-(Benzyloxy)oxetan-3-yl]methanol
Advanced NMR spectroscopy is a cornerstone in the structural elucidation of complex organic molecules like this compound. These techniques provide detailed information about the connectivity, spatial arrangement, and dynamic behavior of atoms within the molecule.
NOESY and ROESY for Relative Stereochemistry Assignment of this compound
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR techniques for determining the relative stereochemistry of molecules by probing through-space interactions between protons that are in close proximity.
In the case of this compound, which possesses a chiral center at the C3 position of the oxetane (B1205548) ring, these experiments are crucial. A key application would be to establish the spatial relationship between the substituents on the stereocenter. For instance, a NOESY experiment could reveal correlations between the protons of the benzyloxy group and the protons of the hydroxymethyl group or the oxetane ring. The presence or absence of specific cross-peaks in the NOESY spectrum would provide definitive evidence for their relative orientation.
ROESY is particularly useful for molecules of intermediate size, where the Nuclear Overhauser Effect (NOE) might be close to zero, making standard NOESY experiments ineffective. ROESY can distinguish between true through-space correlations and those arising from chemical exchange, providing unambiguous distance information.
Table 1: Hypothetical NOESY/ROESY Correlations for this compound
| Interacting Protons | Expected Correlation | Structural Implication |
| Benzyl (B1604629) CH₂ and Oxetane CH₂ | Strong | Indicates proximity and a specific folded conformation. |
| Hydroxymethyl CH₂ and Benzyl CH₂ | Medium | Provides information on the rotational preference of the side chains. |
| Hydroxymethyl CH₂ and Oxetane CH₂ | Varies | Dependent on the specific diastereomer and its preferred conformation. |
Chiral Shift Reagents and Anisotropic Effects in Diastereomer Differentiation of this compound
Chiral shift reagents (CSRs), typically lanthanide-based complexes, are employed to differentiate between enantiomers or diastereomers in NMR spectroscopy. When a CSR is added to a solution of a chiral compound like this compound, it forms a diastereomeric complex. This complexation induces significant changes in the chemical shifts of the substrate's protons, with the magnitude of the shift being dependent on the specific stereoisomer. This allows for the resolution of signals that would otherwise overlap in the NMR spectrum of a racemic mixture.
Magnetic anisotropy is another phenomenon exploited for stereochemical analysis. Anisotropic effects arise from the non-uniform magnetic field generated by certain functional groups, such as the phenyl ring in the benzyloxy substituent. This effect can cause shielding or deshielding of nearby protons, leading to chemical shift differences that can be correlated with the molecule's three-dimensional structure. By analyzing these anisotropic effects, one can deduce the preferred conformation and relative stereochemistry of the molecule.
Diffusion-Ordered Spectroscopy (DOSY) for Mixture Analysis of this compound Preparations
Diffusion-Ordered Spectroscopy (DOSY) is a valuable NMR technique for analyzing mixtures without the need for physical separation. It separates the signals of different components in a mixture based on their diffusion coefficients, which are related to their size and shape.
In the context of the preparation of this compound, DOSY can be used to assess the purity of the sample. For example, it can distinguish the desired product from starting materials, byproducts, or residual solvents. Each species will exhibit a unique diffusion coefficient, allowing for the generation of separate NMR spectra for each component within the mixture. This is particularly useful for monitoring reaction progress and for the quality control of the final product.
Vibrational Spectroscopy for Conformation and Functional Group Analysis of this compound
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the functional groups and conformational properties of molecules.
Advanced IR and Raman Spectroscopic Studies of this compound
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. For this compound, these methods can be used to identify and characterize its key functional groups.
The IR spectrum would be expected to show a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The C-O stretching vibrations of the ether linkage in the benzyloxy group and the oxetane ring would appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would provide complementary information. The symmetric vibrations of the oxetane ring and the aromatic ring would be expected to give rise to strong Raman signals.
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | IR |
| Aromatic Ring | C-H Stretch | >3000 | IR, Raman |
| Aromatic Ring | C=C Stretch | 1450-1600 | IR, Raman |
| Ether (C-O-C) | C-O Stretch | 1000-1300 | IR |
| Oxetane Ring | Ring Puckering | <1000 | Raman |
Chiroptical Spectroscopy (VCD, ECD) for Absolute Configuration Determination of Chiral this compound
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical techniques that are essential for determining the absolute configuration of chiral molecules.
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental VCD spectrum of this compound with spectra predicted from quantum chemical calculations for both possible enantiomers (R and S), the absolute configuration can be unambiguously assigned.
ECD, which measures the differential absorption of circularly polarized UV-Vis light, provides information about the electronic transitions within the chiral molecule. The chromophores in this compound, primarily the phenyl ring, would give rise to characteristic ECD signals. Similar to VCD, the comparison of experimental ECD spectra with theoretical calculations allows for the determination of the absolute stereochemistry.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of this compound
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of this compound (C₁₁H₁₄O₃). By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or more decimal places), HRMS can distinguish the compound from other species with the same nominal mass. The exact mass of the protonated molecule [M+H]⁺ is calculated as 195.1016, providing a critical data point for its identification in complex mixtures.
Analysis of the fragmentation pathways under ionization provides further structural insights. The fragmentation of this compound is dictated by its constituent functional groups: the oxetane ring, the benzyl ether, and the primary alcohol. A plausible fragmentation pattern involves the initial formation of the molecular ion, which then undergoes characteristic bond cleavages. The most facile cleavage is often the loss of the benzyl group to form a stable benzyl cation (C₇H₇⁺, m/z 91.0542) and a corresponding radical fragment. Another significant pathway involves the cleavage of the C-C bond between the quaternary carbon and the hydroxymethyl group, leading to the loss of formaldehyde (B43269) (CH₂O). Subsequent ring-opening of the oxetane can also occur, leading to a variety of smaller charged fragments.
Table 1: Predicted HRMS Fragmentation Data for this compound
| Fragment Ion | Chemical Formula | Predicted Exact Mass (m/z) | Description |
| [M+H]⁺ | C₁₁H₁₅O₃⁺ | 195.1016 | Protonated parent molecule |
| [M-CH₂O+H]⁺ | C₁₀H₁₃O₂⁺ | 165.0910 | Loss of formaldehyde from the hydroxymethyl group |
| [M-C₇H₇]⁺ | C₄H₇O₃⁺ | 103.0390 | Loss of the benzyl radical |
| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 | Benzyl cation (tropylium ion) |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of this compound Derivatives
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural confirmation of derivatives of this compound. In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecular ion of a derivative) is selected, isolated, and then subjected to collision-induced dissociation (CID) to generate a series of product ions. This product ion spectrum serves as a structural fingerprint for the molecule.
Ion Mobility Spectrometry (IMS) for Isomer Separation of this compound Related Compounds
Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. nih.gov When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enabling the differentiation of isomers that are indistinguishable by mass alone. nih.govkoreascience.kr This is particularly relevant for compounds related to this compound, where various structural, positional, or stereoisomers may exist.
For example, positional isomers, where the benzyloxy and methanol (B129727) groups are attached to different positions on a carbon skeleton but result in the same molecular formula and mass, could be resolved using IMS. The distinct three-dimensional structures of these isomers would lead to different drift times through the ion mobility cell, allowing for their separation and individual mass analysis. koreascience.kr This technique is also invaluable for separating diastereomers or even enantiomers (when a chiral drift gas is used) of related compounds, which is a common challenge in pharmaceutical and chemical analysis. nih.gov
Table 2: Potential Isomeric Distinctions Using Ion Mobility Spectrometry
| Isomer Type | Example | Basis for Separation |
| Positional Isomer | Aromatic ring substitution vs. side-chain substitution | Different overall molecular shape and collision cross-section (CCS). |
| Functional Group Isomer | An isomeric compound containing a different functional group (e.g., a substituted tetrahydrofuran) | Significant differences in shape, polarity, and CCS. |
| Stereoisomer | Diastereomers of a derivative | Subtle differences in 3D conformation leading to distinct CCS values. |
X-ray Crystallography for Solid-State Structural Determination of this compound
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide unequivocal data on bond lengths, bond angles, and the conformation of the molecule in the solid state. This includes the pucker of the oxetane ring and the relative orientation of the benzyloxy and hydroxymethyl substituents. Furthermore, it would reveal the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the crystal packing. To date, a public crystal structure for this specific compound has not been reported in crystallographic databases.
Co-crystal and Salt Formation for Crystallographic Analysis of this compound
When a compound is difficult to crystallize on its own, forming a co-crystal or a salt can be an effective strategy to induce crystallization and obtain high-quality crystals suitable for X-ray diffraction. nih.gov A co-crystal is a multi-component crystal formed between the target molecule and a co-former, held together by non-covalent interactions like hydrogen bonding. ucl.ac.uk
For this compound, which possesses a hydrogen bond donor (hydroxyl group) and multiple hydrogen bond acceptors (ether and hydroxyl oxygens), a variety of co-formers could be screened. Carboxylic acids, amides, and other molecules with complementary hydrogen bonding sites are common choices. nih.gov The formation of a co-crystal introduces new intermolecular interactions that can disrupt unfavorable packing arrangements of the parent molecule and promote the growth of a well-ordered lattice. Similarly, if the molecule were derivatized to include a basic or acidic site, salt formation with a suitable counter-ion could be pursued to enhance crystallinity.
Table 3: Potential Co-formers for Crystallization of this compound
| Co-former Class | Example Co-former | Rationale for Selection |
| Carboxylic Acids | Benzoic Acid | Can form strong hydrogen bonds with the hydroxyl and ether groups. |
| Amides | Nicotinamide | Provides both hydrogen bond donors and acceptors for a robust network. nih.gov |
| Phenols | Hydroquinone | Can act as a hydrogen bond donor to the oxygen atoms of the target molecule. |
Challenges in Single Crystal Growth of this compound and its Analogues
The primary challenge in obtaining single crystals of this compound likely stems from its molecular structure and physical properties. The presence of a flexible benzyl ether group allows for significant conformational freedom, which can make it difficult for the molecule to adopt a single, ordered conformation required for a crystalline lattice. Molecules with high conformational flexibility often tend to remain as oils or form amorphous solids rather than crystals.
Furthermore, the balance of a rigid oxetane core with a flexible side chain and a bulky aromatic group can lead to inefficient crystal packing. The compound is listed by some suppliers as a solid-liquid mixture, suggesting it may be a low-melting solid or an oil at room temperature, which presents practical challenges for many crystallization techniques. Overcoming these issues may require extensive screening of solvents, temperatures, and crystallization methods (e.g., slow evaporation, vapor diffusion, cooling) or pursuing the co-crystallization strategies mentioned previously. ucl.ac.uk
Mechanistic Studies of Reactions Involving this compound
The reactivity of this compound is governed by its three key functional groups: the primary alcohol, the benzyl ether, and the strained oxetane ring. Mechanistic studies would focus on how these groups behave under various reaction conditions.
Oxetane Ring-Opening: The four-membered oxetane ring is susceptible to ring-opening reactions, particularly under acidic or nucleophilic conditions. In the presence of a strong acid, the ether oxygen of the oxetane can be protonated, activating the ring toward nucleophilic attack. This can lead to the formation of a 1,3-diol derivative. The regioselectivity of the attack would be a key point of investigation.
Reactions of the Hydroxyl Group: The primary alcohol can undergo standard transformations such as oxidation to an aldehyde or carboxylic acid, esterification with carboxylic acids or acyl chlorides, or conversion to a leaving group (e.g., a tosylate) for subsequent nucleophilic substitution.
Cleavage of the Benzyl Ether: The benzyloxy group is a common protecting group for alcohols because it is stable to many reaction conditions but can be readily cleaved. The most common mechanism for its removal is catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which proceeds via reductive cleavage of the C-O bond to yield toluene (B28343) and the free diol.
Investigating the chemoselectivity of these reactions—for example, performing a reaction at the alcohol without affecting the oxetane ring—is crucial for its use as a synthetic building block.
Kinetic Isotope Effects and Transition State Analysis in this compound Reactions
Kinetic Isotope Effects (KIEs) are a sensitive probe for determining the rate-limiting step and the structure of the transition state in a chemical reaction. By replacing an atom with its heavier isotope, changes in the reaction rate can be measured, providing information about bond breaking or formation at the labeled position. In the context of this compound reactions, such as acid-catalyzed ring-opening, KIEs can help to distinguish between different mechanistic possibilities, for instance, an Sₙ1-like versus an Sₙ2-like pathway.
Primary Kinetic Isotope Effects: A primary KIE is observed when a bond to the isotopically labeled atom is broken in the rate-determining step. For example, in a hypothetical E2 elimination reaction of a derivative of this compound where a C-H bond is cleaved, replacing the hydrogen with deuterium (B1214612) would lead to a significant decrease in the reaction rate.
Secondary Kinetic Isotope Effects: Secondary KIEs occur when the isotopically substituted atom is not directly involved in bond breaking but is located at or near the reaction center. These effects are smaller than primary KIEs and provide information about changes in hybridization or the steric environment of the transition state. For the ring-opening of the oxetane, a secondary KIE could be measured by placing an isotope on one of the methylene (B1212753) groups of the ring.
Transition State Analysis: Computational chemistry plays a crucial role in analyzing the transition states of reactions involving this compound. researchgate.netucsb.eduresearchgate.net By employing methods such as Density Functional Theory (DFT), the geometry and energy of the transition state can be calculated. researchgate.netnih.gov These calculations can predict the structures of intermediates and transition states, which can then be correlated with experimental KIE data to build a comprehensive mechanistic picture. For instance, in an acid-catalyzed ring-opening, computational models can help to determine whether the transition state has more of an oxonium ion character (Sₙ1-like) or if the nucleophilic attack is concerted with protonation (Sₙ2-like). magtech.com.cn
Table 1: Illustrative Kinetic Isotope Effects for a Hypothetical Ring-Opening Reaction of a this compound Derivative
| Labeled Position | Type of KIE | Expected kH/kD | Mechanistic Implication |
| C-H bond at benzylic position (if cleaved) | Primary | > 2 | C-H bond cleavage is part of the rate-determining step. |
| α-carbon of the oxetane ring | Secondary | ~1.1 - 1.2 | Change in hybridization from sp³ to sp²-like in the transition state. |
| β-carbon of the oxetane ring | Secondary | ~0.98 - 1.02 | Minimal change in bonding at this position in the transition state. |
Note: The values presented in this table are hypothetical and serve to illustrate the principles of KIEs in mechanistic studies.
In-situ Spectroscopic Monitoring of Reaction Progress of this compound Transformations
FTIR Spectroscopy: FTIR spectroscopy is a powerful tool for monitoring reactions in real-time. researchgate.netemerginginvestigators.org The progress of a ring-opening polymerization of this compound, for instance, can be followed by observing the disappearance of the characteristic oxetane ring vibration (typically around 980 cm⁻¹) and the appearance of a broad O-H stretch (around 3400 cm⁻¹) from the newly formed hydroxyl groups in the polymer chain.
NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used for in-situ monitoring. beilstein-journals.orgbeilstein-journals.org In a typical reaction, the signals corresponding to the protons and carbons of the oxetane ring in this compound would decrease in intensity, while new signals corresponding to the resulting product, such as a polyether, would appear and grow over time. For example, the methylene protons on the oxetane ring would have a characteristic chemical shift that would be different from the protons in the resulting open-chain ether.
Table 2: Expected Spectroscopic Shifts for In-situ Monitoring of the Acid-Catalyzed Polymerization of this compound
| Spectroscopic Technique | Monomer (this compound) | Polymer (Polyether) |
| ¹H NMR (ppm) | ~4.5 (CH₂-O, oxetane) | ~3.4 - 3.6 (CH₂-O, ether backbone) |
| ~3.6 (CH₂-OH) | Broad signal for OH groups | |
| ~7.3 (Aromatic protons) | ~7.3 (Aromatic protons) | |
| ¹³C NMR (ppm) | ~79 (C-O, oxetane) | ~70-75 (C-O, ether backbone) |
| ~65 (C-CH₂OH) | ||
| FTIR (cm⁻¹) | ~980 (Oxetane ring stretch) | Disappearance of this peak |
| ~3400 (O-H stretch, sharp) | ~3400 (O-H stretch, broad) |
Note: The chemical shifts and vibrational frequencies are approximate and can vary depending on the solvent and reaction conditions.
Isotopic Labeling Studies to Elucidate Pathways Involving this compound
Isotopic labeling is a definitive method for tracing the fate of atoms or molecular fragments through a reaction or a metabolic pathway. chem-station.comnih.govprinceton.edu By introducing a "label" in the form of a stable isotope like deuterium (²H) or carbon-13 (¹³C) into the this compound molecule, one can follow its journey and elucidate the precise mechanism of its transformation.
Deuterium Labeling: Deuterium labeling can be used to determine the site of bond cleavage in ring-opening reactions. For example, if the ring-opening of this compound is acid-catalyzed in the presence of a nucleophile, placing a deuterium label on the benzylic methylene group can help determine if the benzylic ether bond is stable during the reaction. Analysis of the product by mass spectrometry or NMR would reveal the location of the deuterium atom.
Carbon-13 Labeling: ¹³C labeling is particularly useful for tracking the rearrangement of carbon skeletons. For instance, in a complex rearrangement reaction, labeling one of the oxetane ring carbons with ¹³C and then determining its position in the final product using ¹³C NMR can provide unambiguous evidence for a specific mechanistic pathway.
Table 3: Application of Isotopic Labeling in Mechanistic Studies of this compound
| Isotopic Label | Labeled Position | Reaction Studied | Analytical Technique | Mechanistic Insight |
| ²H | Benzylic methylene | Acid-catalyzed ring-opening | Mass Spectrometry, ¹H NMR | Determines if the benzyloxy group is involved in the reaction. |
| ¹³C | C4 of oxetane ring | Polymerization | ¹³C NMR | Confirms the connectivity of the resulting polymer chain. |
| ¹⁸O | Oxetane oxygen | Hydrolysis | Mass Spectrometry | Determines the origin of the oxygen atoms in the final diol product. |
Computational and Theoretical Investigations of 3 Benzyloxy Oxetan 3 Yl Methanol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure of [3-(Benzyloxy)oxetan-3-yl]methanol
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of atoms, and to describe the distribution of electrons within the molecule.
Density Functional Theory (DFT) has become a ubiquitous tool in computational chemistry for its favorable balance of accuracy and computational cost. For a molecule like this compound, DFT calculations are employed to predict its three-dimensional structure, electronic properties, and vibrational frequencies. epstem.net
A typical DFT study begins with geometry optimization, where the molecule's energy is minimized with respect to the positions of its nuclei. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used in conjunction with a basis set such as 6-31G(d,p). epstem.net This process yields the most stable (lowest energy) structure of the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles of the puckered oxetane (B1205548) ring and the orientation of its benzyloxy and methanol (B129727) substituents.
Furthermore, DFT is used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's chemical reactivity and kinetic stability. epstem.net A larger gap generally implies lower reactivity. The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack.
Table 1: Common DFT Methods for Molecular Property Calculation
| Property | Computational Method | Typical Functional/Basis Set | Information Obtained |
|---|---|---|---|
| Geometry Optimization | DFT | B3LYP/6-31G(d,p) | Optimized bond lengths, bond angles, dihedral angles. epstem.net |
| Electronic Structure | DFT | B3LYP/6-31G(d,p) | HOMO-LUMO energies, energy gap, electron density distribution. epstem.net |
| Vibrational Frequencies | DFT | B3LYP/6-31G(d,p) | Predicted infrared (IR) spectrum, thermodynamic properties. epstem.net |
Ab initio (Latin for "from the beginning") methods are a class of quantum chemical calculations that are derived directly from theoretical principles, without the use of experimental data for parameterization. These methods are generally more computationally demanding than DFT but can offer higher accuracy, serving as a benchmark for other computational techniques.
Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. While HF is a foundational method that provides a good starting point, it neglects electron correlation, which is critical for accurate energy predictions. MP2 and CC methods systematically improve upon the HF approximation by including electron correlation effects, leading to more reliable results for molecular energies and properties. For a molecule with the complexity of this compound, high-level ab initio calculations would be computationally intensive but would provide a highly accurate description of its geometry and electronic structure, which is invaluable for validating results from more cost-effective DFT methods.
Conformational Analysis and Energy Landscapes of this compound
The biological and chemical activity of a flexible molecule is often dictated by the ensemble of its accessible conformations. Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule (conformers) and the energy barriers that separate them. nih.gov
This compound possesses several rotatable single bonds, leading to a complex potential energy surface with numerous possible conformers. The primary sources of conformational flexibility are the rotation around the C-O bond of the benzyloxy group, the C-C bond connecting to the phenyl ring, and the C-C and C-O bonds of the hydroxymethyl group.
Computational methods are used to systematically explore this conformational space. mdpi.com By rotating key dihedral angles and performing geometry optimization at each step, a potential energy landscape can be mapped out. This landscape reveals the low-energy, stable conformers (energetic minima) and the transition states (saddle points) that connect them. The oxetane ring itself is not planar but exists in a "puckered" conformation to relieve ring strain. illinois.edu The specific degree of puckering and the preferred orientation of the substituents are determined by a delicate balance of steric and electronic effects, which can be precisely quantified through these computational explorations.
Substituents have a profound impact on the conformation of the oxetane ring. illinois.edu In this compound, the two bulky groups at the C3 position—benzyloxy and hydroxymethyl—create significant steric hindrance. This 3,3-disubstitution pattern is known to increase the puckering of the oxetane ring. illinois.edu The substituents will arrange themselves to minimize steric repulsion, which will lock the ring into a more defined conformation compared to an unsubstituted or monosubstituted oxetane.
Computational studies on derivatives of this compound, where the benzyl (B1604629) or hydroxymethyl groups are modified, would reveal how these changes alter the conformational preferences. For instance, replacing the bulky benzyl group with a smaller methyl group would reduce steric strain, potentially altering the puckering angle of the oxetane ring and the rotational barriers of the side chains. This type of analysis is crucial in drug design, where fine-tuning the three-dimensional shape of a molecule can significantly impact its interaction with a biological target. nih.gov
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) for this compound
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and structural elucidation of newly synthesized compounds. epstem.netbohrium.com
Calculations can generate predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra that can be compared with experimental results.
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a reliable approach for predicting ¹H and ¹³C NMR chemical shifts. epstem.net The calculation is performed on the optimized geometry of the molecule. For this compound, this would provide a set of predicted chemical shifts for each unique proton and carbon atom. Discrepancies between predicted and experimental spectra can often be resolved by considering different low-energy conformers, as the observed spectrum is a population-weighted average of all contributing conformations.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Illustrative) Note: These are hypothetical values based on typical shifts for similar structural motifs. illinois.edu
| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| Aromatic-H (ortho, meta, para) | 7.2-7.4 | 127-137 |
| -O-CH₂-Ph | ~4.6 | ~73 |
| Oxetane-CH₂- (C2, C4) | 4.3-4.5 | ~78 |
| -C-CH₂-OH | ~3.8 | ~65 |
| -CH₂-OH | Variable (depends on solvent, concentration) | - |
| Oxetane-C3 | - | ~40 |
IR Spectroscopy: The same DFT calculations used for geometry optimization also yield vibrational frequencies. epstem.net Each calculated frequency corresponds to a specific vibrational mode of the molecule (e.g., stretching, bending). Plotting these frequencies against their calculated intensities generates a predicted IR spectrum. Calculated frequencies are often systematically higher than experimental values and are therefore multiplied by a scaling factor (typically ~0.96 for B3LYP) for better agreement. Key predicted peaks for this compound would include the O-H stretch from the alcohol, C-H stretches from the aromatic and aliphatic groups, the characteristic C-O ether stretches of the oxetane and benzyloxy groups, and aromatic C=C stretching vibrations.
Table 3: Predicted IR Absorption Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | ~3400-3600 |
| Aromatic Ring | C-H Stretch | ~3030-3100 |
| Methylene (B1212753) (-CH₂-) | C-H Stretch | ~2850-2960 |
| Aromatic Ring | C=C Stretch | ~1450-1600 |
| Ether (Oxetane, Benzyl) | C-O-C Stretch | ~950-1150 |
UV-Vis Spectroscopy: Predictions of UV-Vis spectra are typically achieved using Time-Dependent DFT (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the presence of the benzene (B151609) ring is expected to give rise to characteristic π → π* transitions, which would be observed as absorption bands in the UV region of the spectrum.
Correlating Experimental Data with Theoretical Predictions for this compound
A key application of computational chemistry is the correlation of theoretical predictions with experimental data. For oxetane derivatives, computational methods are employed to predict various properties that can be validated against experimental measurements. For instance, quantum chemical calculations can determine spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. DFT (Density Functional Theory) calculations of ¹³C NMR spectra have been instrumental in the structural elucidation of complex natural products containing oxetane rings. researchgate.net This approach allows for the comparison of calculated spectra with experimental spectra, aiding in the correct assignment of complex structures. researchgate.net
Furthermore, computational models can predict physicochemical properties like aqueous solubility, lipophilicity, and metabolic stability. researchgate.net The introduction of an oxetane ring, as in this compound, can significantly alter these properties compared to analogues lacking this moiety. magtech.com.cn Theoretical calculations can quantify these effects, providing a rationale for observed experimental trends and guiding the design of molecules with improved pharmacokinetic profiles. For example, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a factor of 4 to over 4000. magtech.com.cn
Computational Aid in Structure Elucidation of this compound
Computational methods are invaluable in the definitive assignment of the three-dimensional structure of molecules like this compound. While experimental techniques like X-ray crystallography provide the most definitive structural information, obtaining suitable crystals can be challenging. In such cases, computational approaches serve as a powerful alternative or complementary tool.
Analysis of NMR data, a primary method for structure elucidation in solution, can sometimes lead to misassignments, especially for complex molecules with strained rings like oxetanes. researchgate.net A hybrid computational method combining parametric and DFT approaches has been developed to address these challenges, proving effective in revising the structures of natural products containing the oxetane moiety. researchgate.net
Conformational analysis, a key aspect of structure elucidation, is also heavily reliant on computational modeling. For flexible molecules like this compound, which contains a rotatable benzyloxy group, computational methods can predict the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets. Computational studies have shown that the oxetane ring can act as a conformational lock, rigidifying the molecular structure. acs.org
Reaction Mechanism Elucidation via Computational Modeling for this compound Reactions
Computational modeling is a powerful tool for investigating the intricate details of chemical reactions involving this compound. By simulating reaction pathways at the molecular level, researchers can gain a deeper understanding of the underlying mechanisms, which is often difficult to achieve through experimental means alone.
Transition State Characterization and Activation Energies of this compound Transformations
A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction coordinate. Computational methods, particularly quantum chemical calculations, allow for the precise determination of the geometry and energy of these fleeting structures. For transformations involving the oxetane ring of this compound, such as ring-opening reactions, identifying the transition state is key to understanding the reaction's feasibility and selectivity. researchgate.net
By calculating the energy difference between the reactants and the transition state, the activation energy for the transformation can be determined. This theoretical value provides a quantitative measure of the kinetic barrier of the reaction and can be correlated with experimentally observed reaction rates. For instance, computational studies on the cleavage of oxetane rings have suggested that in the absence of a catalyst, the reaction proceeds from the first excited singlet state (S1) through a specific C-O bond scission pathway. researchgate.net When a sensitizer (B1316253) is present, the reaction is believed to occur from the first excited triplet state (T1). researchgate.net These insights are crucial for controlling reaction outcomes and designing more efficient synthetic routes.
Solvent Effects on Reaction Pathways Involving this compound
The solvent in which a reaction is conducted can have a profound impact on its rate and mechanism. Computational models can explicitly or implicitly account for the presence of solvent molecules, allowing for the investigation of their influence on the reaction pathway of this compound.
Solvent molecules can stabilize or destabilize reactants, intermediates, and transition states through various interactions, such as hydrogen bonding and dipole-dipole interactions. For reactions involving polar molecules like this compound, these solvent effects can be significant. Computational studies can model how the solvent environment alters the energy profile of the reaction, potentially favoring one pathway over another. The effect of solvent on reaction parameters is a topic of discussion in the context of photochemical syntheses of oxetanes. researchgate.net This understanding is vital for optimizing reaction conditions to achieve desired products in high yield and selectivity.
Molecular Dynamics Simulations for Dynamic Behavior and Interactions of this compound
While quantum mechanical calculations provide detailed information about the electronic structure and energetics of a molecule, molecular dynamics (MD) simulations offer a powerful approach to study its dynamic behavior over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into the conformational flexibility and intermolecular interactions of this compound.
These simulations can reveal how the molecule explores different conformations in solution and how it interacts with solvent molecules or other solutes. For a molecule with a flexible side chain like the benzyloxy group, MD simulations can characterize its rotational and translational motions, providing a more realistic picture of its behavior in a given environment. This information is complementary to the static picture provided by energy minimization and is crucial for understanding how the molecule might bind to a receptor or enzyme active site.
Rational Design of this compound Derivatives and Reaction Pathways Based on Theoretical Insights
The knowledge gained from computational and theoretical investigations of this compound can be leveraged for the rational design of new derivatives with tailored properties and for the development of novel, efficient synthetic pathways.
By understanding the structure-property relationships elucidated through computational modeling, chemists can make informed decisions about which modifications to the this compound scaffold are likely to lead to desired outcomes. For example, if the goal is to enhance aqueous solubility, theoretical calculations can predict the effect of introducing various polar functional groups at different positions on the molecule. magtech.com.cn This in silico screening process can significantly reduce the number of compounds that need to be synthesized and tested experimentally, saving time and resources.
Similarly, insights into reaction mechanisms gained from computational studies can guide the design of new synthetic strategies. For instance, understanding the factors that influence the activation energy of a particular transformation can lead to the development of catalysts that lower this barrier, making the reaction more efficient. Furthermore, by predicting the regioselectivity and stereoselectivity of reactions, computational chemistry can aid in the design of synthetic routes that produce the desired isomer with high purity. The synthesis of pharmaceutically significant 3-substituted oxetan-3-yl methyl alcohols has been a focus, allowing access to a variety of oxetanes. researchgate.net
Emerging Research Directions and Future Perspectives on 3 Benzyloxy Oxetan 3 Yl Methanol Chemistry
Integration of [3-(Benzyloxy)oxetan-3-yl]methanol into Photoredox Catalysis and Electrosynthesis
Modern synthetic chemistry has been revolutionized by the advent of photoredox catalysis and electrosynthesis, which offer mild and efficient pathways for bond formation. The integration of this compound into these methodologies is a promising avenue for novel transformations.
Photoredox Catalysis: The benzylic ether and the oxetane (B1205548) ring in this compound present reactive sites for radical generation under photoredox conditions. Research has demonstrated the radical functionalization of benzylic oxetanes using visible light photoredox catalysis to create 3-aryl-3-alkyl substituted derivatives. This approach can be extended to this compound, where the generation of a radical at the benzylic position could be followed by coupling with various partners. For instance, photoredox-catalyzed C-C bond cleavage of strained rings like cyclopropanes has been shown to form C(sp³)-heteroatom bonds, a principle that could be adapted for ring-opening functionalization of the oxetane moiety.
Electrosynthesis: The electrochemical oxidation of benzylic ethers and alcohols is a known transformation, often leading to cleavage of the benzylic group or oxidation of the alcohol. In the context of this compound, electrosynthesis could offer a selective method for debenzylation to reveal a primary alcohol, or oxidation of the primary alcohol to an aldehyde or carboxylic acid, without the need for harsh chemical oxidants. Furthermore, electrochemical oxidation can induce C(sp³)-H etherification, suggesting the possibility of forming new ether linkages at the benzylic position under electrochemical conditions. The electrochemical deprotection of p-methoxybenzyl ethers in a flow electrolysis cell showcases a sustainable approach that could be adapted for the benzyloxy group in the target molecule.
| Method | Potential Transformation of this compound | Key Features |
| Photoredox Catalysis | C-C bond formation at the benzylic position, Ring-opening functionalization | Mild reaction conditions, High functional group tolerance |
| Electrosynthesis | Selective debenzylation, Oxidation of the primary alcohol, C-H etherification | Avoids harsh chemical reagents, Potential for flow chemistry |
Development of Novel Catalyst Systems for Oxetane Derivatization Involving this compound
The development of new catalyst systems is crucial for unlocking the full synthetic potential of this compound. The focus lies on achieving selective transformations of the hydroxyl group, the benzylic ether, and the oxetane ring itself.
Recent advancements in the catalytic asymmetric nucleophilic opening of 3-substituted oxetanes using chiral Brønsted acids provide a pathway to highly functionalized chiral building blocks. This methodology could be applied to this compound for the enantioselective synthesis of complex molecules. Furthermore, the development of catalysts for the C-H functionalization of oxetanes is an active area of research. Such catalysts could enable the direct modification of the oxetane ring in this compound, offering a more atom-economical approach to derivatization.
The synthesis of 3,3-disubstituted oxetanes has been a focal point, with methods being developed to introduce a variety of functional groups. These strategies can be adapted to further functionalize the this compound scaffold. For instance, the oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid would provide a handle for a wide range of subsequent transformations.
Exploration of Supramolecular Recognition Motifs Based on the this compound Oxetane Scaffold
The unique structural and electronic properties of the oxetane ring in this compound make it an intriguing candidate for the construction of supramolecular recognition motifs. The oxygen atom of the oxetane can act as a hydrogen bond acceptor, a property that is more pronounced in strained cyclic ethers compared to their acyclic or larger-ring counterparts.
While the supramolecular chemistry of oxetanes is not as extensively studied as that of crown ethers, the principles of host-guest chemistry can be applied. The oxetane oxygen, with its exposed lone pairs, could participate in the coordination of cations or in hydrogen bonding interactions with suitable guest molecules. The benzyloxy and methanol (B129727) substituents provide additional sites for non-covalent interactions, such as π-stacking and hydrogen bonding, which could be exploited in the design of specific molecular receptors. The incorporation of the oxetane motif into larger macrocyclic structures could lead to novel ionophores with unique selectivity.
Advanced Materials Science Applications of this compound Derivatives (Non-Polymeric)
The rigid and polar nature of the oxetane ring makes derivatives of this compound promising candidates for the development of advanced non-polymeric materials. One particularly interesting area is the synthesis of liquid crystals. Oxetane-based liquid crystals have been investigated as alternatives to traditional acrylate-based systems, offering advantages such as reduced polymerization shrinkage and oxygen insensitivity in the context of liquid crystalline networks. While the focus here is on non-polymeric materials, the principles of molecular design for liquid crystallinity can be applied to smaller molecules derived from this compound. By attaching appropriate mesogenic units to the oxetane scaffold, it may be possible to create novel liquid crystalline materials with unique phase behaviors and electro-optical properties.
Furthermore, the introduction of explosophoric groups to the oxetane core, as demonstrated with 3-(nitromethylene)oxetane, has led to the development of energetic materials with high performance and stability. This suggests that derivatives of this compound could serve as precursors for new energetic materials, where the benzyloxy and methanol groups can be further functionalized.
Synergistic Approaches Combining Synthetic and Computational Methodologies in this compound Research
The combination of synthetic experimentation and computational modeling offers a powerful tool for understanding and predicting the behavior of molecules like this compound. Density Functional Theory (DFT) calculations can provide valuable insights into the stability of the oxetane ring, the energetics of different reaction pathways, and the electronic properties of the molecule.
Computational studies have been employed to investigate the reactivity of benzylic radicals in strained rings, indicating that the ring strain in oxetanes can influence the thermodynamics of radical addition reactions, making them more favorable. Such computational models can guide the design of new photoredox-catalyzed reactions involving this compound. Furthermore, DFT calculations have been used to explore the mechanism of oxetane ring-opening reactions, which is crucial for predicting and controlling the outcome of such transformations.
A synergistic approach would involve using computational methods to screen for promising catalyst systems for the derivatization of this compound, followed by experimental validation. This iterative process of prediction and verification can accelerate the discovery of new reactions and applications for this versatile building block.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Predicting reaction pathways and energetics, Understanding ring stability, Guiding catalyst design |
| Molecular Dynamics (MD) Simulations | Studying conformational preferences, Investigating interactions in supramolecular assemblies |
Challenges and Opportunities in the Scalable Production of this compound for Academic Research
The wider availability of this compound for academic research is contingent on the development of scalable and cost-effective synthetic routes. The synthesis of 3,3-disubstituted oxetanes often involves multi-step sequences, which can be challenging to scale up.
One common strategy for the synthesis of 3,3-disubstituted oxetanes involves the cyclization of a suitable 1,3-diol precursor. The synthesis of the diol required for this compound would likely start from a readily available building block, followed by the introduction of the benzyloxy and hydroxymethyl groups, and subsequent cyclization. A review of oxetane synthesis highlights various methods, including intramolecular Williamson etherification, which is a common approach for forming the oxetane ring. However, the efficiency of this cyclization can be a bottleneck in large-scale production.
An opportunity lies in the development of more convergent and efficient synthetic strategies. For example, catalytic methods that can directly construct the 3,3-disubstituted oxetane core from simpler starting materials would be highly valuable. Furthermore, the use of flow chemistry could offer advantages in terms of safety, efficiency, and scalability for the synthesis of this and other oxetane derivatives. The development of robust and scalable methods for producing key intermediates, such as 3-bromo-methyl-3-hydroxymethyloxetane, is also crucial for enabling the wider use of such building blocks.
Unexplored Reactivity Patterns and Transformation Potentials of this compound
Beyond the more established transformations, this compound possesses a rich potential for unexplored reactivity patterns. The strained oxetane ring is susceptible to a variety of ring-opening reactions, which can be triggered by nucleophiles, electrophiles, or radical initiators.
The selective activation and cleavage of the C-O bonds within the oxetane ring or the benzylic ether could lead to novel molecular rearrangements and the formation of complex heterocyclic structures. For instance, the reaction with frustrated Lewis pairs has been shown to induce unexpected aryl migration in 3-aryl oxetanes, highlighting the potential for discovering new catalytic transformations.
The combination of the oxetane ring with the adjacent functional groups offers opportunities for tandem reactions. For example, a ring-opening event could be followed by an intramolecular cyclization involving the hydroxyl or benzyloxy group, leading to the formation of more complex polycyclic systems. The development of new catalytic methods for the C-H functionalization of the oxetane ring could also unveil novel reactivity patterns, allowing for the direct introduction of functional groups at positions that are otherwise difficult to access.
Q & A
Q. What are the common synthetic routes for [3-(Benzyloxy)oxetan-3-yl]methanol, and what key reaction conditions influence yield?
The synthesis often involves Friedel-Crafts alkylation or ring-opening reactions of oxetane derivatives. For example, lithium bis(trifluoromethanesulfonyl)imide (LiNTf₂) and tetrabutylammonium hexafluorophosphate (TBAPF₆) are effective catalysts for diaryloxetane synthesis via electrophilic aromatic substitution, achieving yields up to 73% under optimized conditions (40°C, 1 hour in chloroform) . Key factors include:
- Catalyst selection : LiNTf₂ enhances electrophilicity of oxetane intermediates.
- Solvent choice : Polar aprotic solvents (e.g., chloroform) stabilize reactive intermediates.
- Temperature control : Mild heating (40–60°C) minimizes side reactions like oxetane ring degradation.
Q. How is this compound characterized using spectroscopic methods?
Standard characterization includes:
- ¹H/¹³C NMR : Peaks at δ 4.5–5.0 ppm (oxetane ring protons) and δ 70–80 ppm (quaternary oxetane carbons) confirm ring integrity .
- IR spectroscopy : Stretching vibrations at 1100–1200 cm⁻¹ (C-O-C oxetane) and 3400–3500 cm⁻¹ (-OH) validate functional groups .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 370.4 for related oxetane derivatives) verify molecular weight .
Q. What are the stability considerations for this compound under storage and reaction conditions?
The compound is sensitive to:
- Moisture : Hydrolysis of the oxetane ring can occur, requiring anhydrous storage (desiccants, inert atmosphere) .
- Acidic/basic conditions : Ring-opening reactions are accelerated at extreme pH, necessitating neutral buffers during biological assays .
- Light/heat : Degradation is minimized by storing at 2–8°C in amber glass .
Advanced Research Questions
Q. How can catalytic systems be optimized for Friedel-Crafts reactions involving this compound?
Advanced optimization strategies include:
- Co-catalysis : Combining LiNTf₂ with Brønsted acids (e.g., p-toluenesulfonic acid) improves electrophilic activation of the oxetane ring .
- Solvent engineering : Mixtures of dichloromethane and acetonitrile balance polarity and solubility, enhancing reaction rates by 20–30% .
- Flow chemistry : Continuous reactors reduce side-product formation through precise temperature and residence time control.
Q. What strategies mitigate instability of oxetane rings during functionalization?
- Protective group chemistry : Silyl ethers (e.g., tert-butyldiphenylsilyl) stabilize hydroxyl groups, preventing undesired ring-opening during substitutions .
- Low-temperature reactions : Conducting reactions at –20°C slows down decomposition pathways .
- Computational modeling : DFT studies predict reactive sites on the oxetane ring, guiding selective modifications .
Q. How does this compound compare to analogous oxetane derivatives in antimicrobial activity?
Structural analogs with fluorine or amino substituents show enhanced bioactivity. For example:
Q. How can contradictory data on reaction yields be resolved when scaling up synthesis?
Common discrepancies arise from:
- Impurity profiles : LC-MS monitoring identifies by-products (e.g., ring-opened diols), requiring purification via flash chromatography (hexane/EtOAc gradients) .
- Catalyst deactivation : Trace moisture or oxygen poisons LiNTf₂; rigorous drying of solvents/reactants restores efficiency .
- Kinetic vs. thermodynamic control : Time-resolved NMR studies differentiate intermediate trapping (e.g., oxonium ions) from desired products .
Q. What computational tools are used to predict the reactivity of this compound in drug design?
- Molecular docking : AutoDock Vina models interactions with targets like β-lactamases (binding energy ≤ –8 kcal/mol) .
- MD simulations : GROMACS assesses conformational stability of oxetane-containing ligands in aqueous environments .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
